

Azaspirene: An Anti-Angiogenic Agent with Untapped Synergistic Potential in Chemotherapy

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Compound of Interest

Compound Name: Azaspirene

Cat. No.: B1251222

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A detailed guide for researchers, scientists, and drug development professionals.

To date, published literature does not contain studies directly investigating the synergistic effects of **Azaspirene** in combination with other chemotherapy drugs. However, its well-documented mechanism as a potent inhibitor of angiogenesis suggests a strong potential for synergistic interactions. This guide provides a comprehensive overview of **Azaspirene's** anti-angiogenic properties, its mechanism of action, and compares it with other relevant inhibitors, offering a basis for future research into its combinatorial therapeutic applications.

Anti-Angiogenic and Anti-Proliferative Activity of Azaspirene

Azaspirene, a fungal-derived compound, has demonstrated significant anti-angiogenic and anti-proliferative activities in preclinical studies. Its primary mechanism involves the targeted inhibition of the Raf-1/MEK/ERK signaling pathway, a critical cascade in angiogenesis.

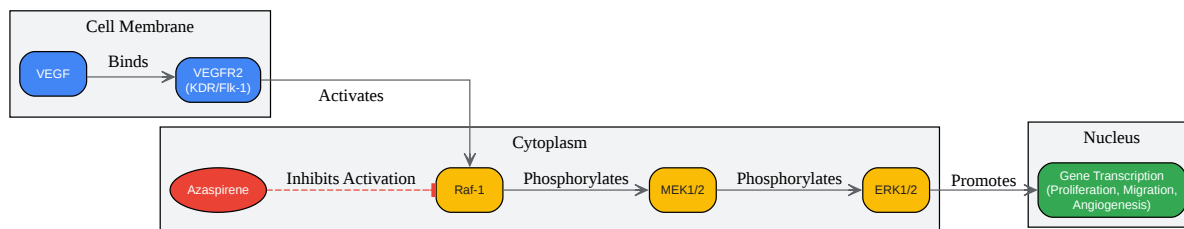
Parameter	Cell Line/Model	Concentration/ Dose	Effect	Reference
HUVEC Migration Inhibition	Human Umbilical Vein Endothelial Cells (HUVECs)	27 μ mol/L	100% inhibition of VEGF-induced migration	[1][2]
Angiogenesis Inhibition (in vivo)	Chick Chorioallantoic Membrane (CAM) Assay	30 μ g/egg	23.6–45.3% inhibition of angiogenesis	[1]
Cell Growth Inhibition	Human Umbilical Vein Endothelial Cells (HUVECs)	81.4 μ mol/L	Preferential inhibition of HUVEC growth compared to non-vascular endothelial cells (NIH3T3, HeLa, MSS31, and MCF-7)	[2]
ERK1/2 Activation Inhibition	KDR/Flk-1-overexpressing HEK293T cells	27 μ mol/L	Strong inhibition of VEGF-induced ERK1/2 activation	[2]
Tube Formation Inhibition	HUVECs co-cultured with FU-MMT-3 human uterine carcinosarcoma cells	10, 50, 100 μ g/ml (analogues)	Significant inhibition of tube formation	[3]
Tumor Growth Suppression (in vivo)	FU-MMT-3 xenografted tumors in nude mice	Not specified	Significant suppression of tumor growth	[3]
Microvessel Density	FU-MMT-3 xenografted	Not specified	Significant reduction of	[3]

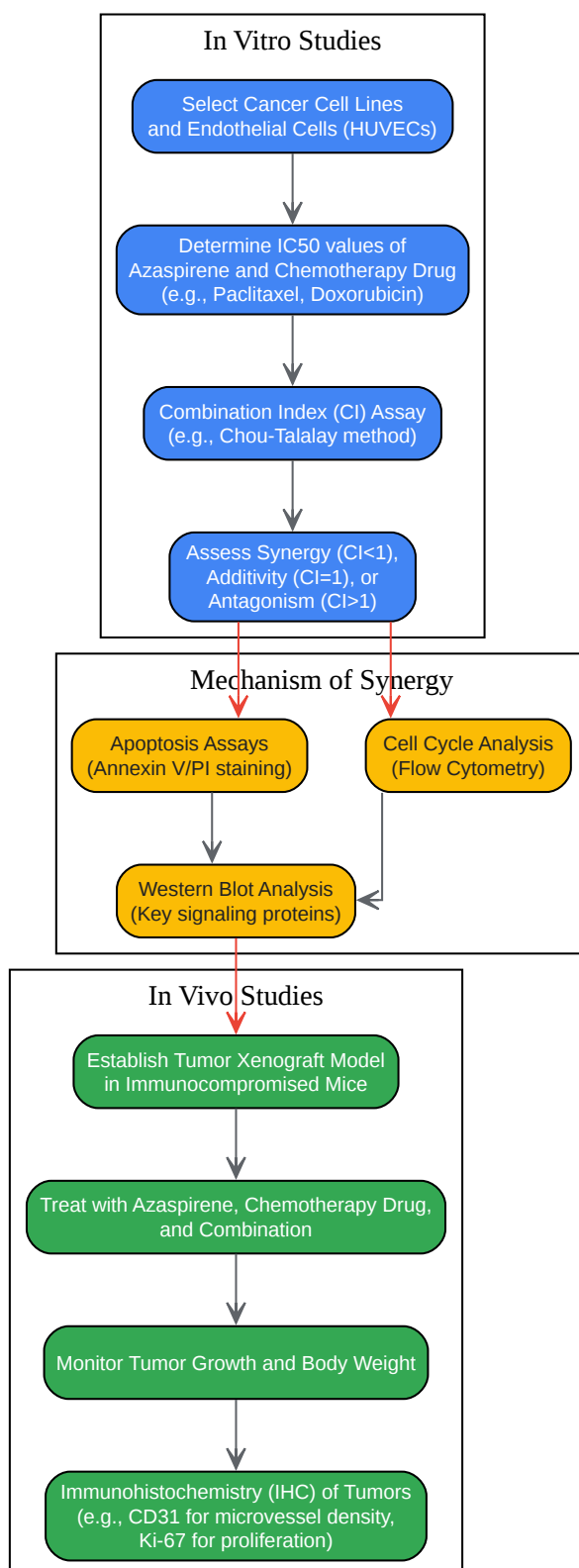
Reduction

tumors in nude
micemicrovessel
density in tumors

Mechanism of Action: Targeting the Raf-1 Signaling Pathway

Azaspirene exerts its anti-angiogenic effects by specifically targeting the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Unlike other inhibitors, **Azaspirene** suppresses the activation of Raf-1 induced by Vascular Endothelial Growth Factor (VEGF) without affecting the upstream activation of the VEGF receptor 2 (KDR/Flk-1).[1][2] This targeted inhibition prevents the subsequent phosphorylation and activation of MEK1/2 and ERK1/2, which are crucial for endothelial cell proliferation, migration, and tube formation – all essential processes in angiogenesis.[2]





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References

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- 2. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaspirene analogs inhibit the growth of human uterine carcinosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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